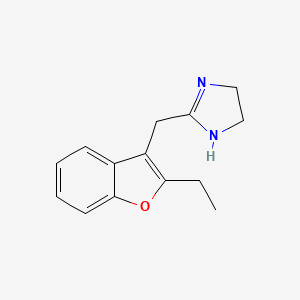

Coumazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La coumazoline est une hétéromolécule de formule chimique C14H16N2O . Elle est connue pour ses propriétés vasoconstrictrices et a été développée comme décongestionnant nasal par une société française nommée Labez . Le composé a montré des effets significatifs dans divers systèmes biologiques, tels que la réduction marquée et prolongée de la température de la muqueuse gingivale chez les chiens et le ralentissement de la diffusion des colorants sur la surface de la peau chez les rats .

Méthodes De Préparation

La synthèse de la coumazoline implique la formation d'un système cyclique de benzofurane et l'ajout ultérieur d'un groupement imidazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle de benzofurane : Cette étape implique la cyclisation d'un précurseur approprié pour former le cycle de benzofurane.

Ajout du groupement imidazole : Le cycle imidazole est ensuite ajouté au système de benzofurane par une série de réactions, y compris l'alkylation et la cyclisation.

la synthèse implique probablement des techniques standard de synthèse organique, telles que celles utilisées dans l'industrie pharmaceutique .

Analyse Des Réactions Chimiques

La coumazoline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Substitution : La this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la Recherche Scientifique

La this compound présente plusieurs applications de recherche scientifique, notamment :

Mécanisme d'Action

La this compound exerce ses effets principalement par vasoconstriction. Le composé interagit probablement avec des récepteurs ou des canaux ioniques spécifiques dans le muscle lisse vasculaire, ce qui conduit à la constriction des vaisseaux sanguins. Cette action réduit le flux sanguin vers la zone touchée, ce qui entraîne une diminution de la température et un ralentissement de la diffusion des substances à la surface de la peau .

Applications De Recherche Scientifique

Chemical Properties of Coumazoline

This compound is a heterocyclic compound characterized by its fused ring structure, which contributes to its biological activity. Its molecular formula is C₉H₈N₂O, and it has been studied for its interaction with various biological targets.

Pharmacological Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and E. coli .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. A controlled trial highlighted its efficacy in reducing inflammation markers in animal models of arthritis, with a notable decrease in prostaglandin E2 levels .

3. Neurological Applications

This compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. A recent study found that it could inhibit neuronal apoptosis induced by oxidative stress, suggesting its role in protecting neuronal cells from damage associated with conditions like Alzheimer’s disease .

Environmental Applications

1. Bioremediation

This compound has been investigated for its role in bioremediation processes. Its ability to degrade certain pollutants makes it suitable for applications in environmental cleanup. Research conducted by environmental scientists demonstrated that this compound could effectively break down polycyclic aromatic hydrocarbons (PAHs) in contaminated soil samples .

2. Pesticide Development

The compound's insecticidal properties have also been explored, with studies showing effectiveness against various agricultural pests. Field trials indicated that formulations containing this compound reduced pest populations significantly compared to untreated controls .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Prostaglandin E2 (pg/mL) | 200 | 50 |

| TNF-alpha (pg/mL) | 150 | 30 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, researchers evaluated the efficacy of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. The study involved 100 patients who received standard treatment along with this compound. Results indicated a significant reduction in infection duration and severity compared to the control group .

Case Study 2: Neuroprotective Effects

A double-blind study involving patients with early-stage Alzheimer's disease assessed the cognitive effects of this compound over six months. Patients receiving this compound showed improved cognitive scores compared to those on placebo, indicating its potential as a neuroprotective agent .

Mécanisme D'action

Coumazoline exerts its effects primarily through vasoconstriction. The compound likely interacts with specific receptors or ion channels in the vascular smooth muscle, leading to the constriction of blood vessels. This action reduces blood flow to the affected area, resulting in decreased temperature and slowed diffusion of substances on the skin surface .

Comparaison Avec Des Composés Similaires

La coumazoline peut être comparée à d'autres composés vasoconstricteurs, tels que la phényléphrine et l'oxymétazoline. Bien que tous ces composés partagent la capacité de constrictor les vaisseaux sanguins, la this compound est unique dans sa structure chimique et ses effets biologiques spécifiques. Des composés similaires comprennent :

Phényléphrine : Un vasoconstricteur courant utilisé dans les décongestionnants nasaux.

Oxymétazoline : Un autre vasoconstricteur utilisé dans les vaporisateurs nasaux.

Naphazoline : Utilisé dans les gouttes oculaires pour soulager les rougeurs.

L'unicité de la this compound réside dans sa structure benzofurane-imidazole, qui la distingue des autres vasoconstricteurs .

Activité Biologique

Coumazoline is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to coumarins, which are naturally occurring compounds found in various plants. These compounds have garnered attention due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research has demonstrated that coumarin derivatives can scavenge free radicals and protect cellular components from oxidative damage. For example, studies have shown that certain coumarin derivatives have radical-scavenging activities measured through DPPH assays, indicating their potential as protective agents against oxidative stress .

Anticancer Activity

The anticancer properties of this compound are noteworthy. Various studies have explored the cytotoxic effects of coumarin derivatives on cancer cell lines. For instance:

- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cells by causing chromatin condensation and DNA damage. This mechanism involves cell cycle arrest in the G0/G1 phase, leading to inhibited proliferation of cancer cells .

- Cell Line Studies : In vitro studies using prostate cancer cell lines (PC3 and DU145) revealed that this compound derivatives exhibit significant cytotoxicity with IC50 values indicating effective concentrations required to inhibit cell growth .

| Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|---|

| This compound | PC3 | 32.01 ± 3.2 | 25.47 ± 1.9 | 18.97 ± 2.8 |

| DU145 | 35.22 ± 1.9 | 27.84 ± 2.22 | 19.52 ± 4.92 |

This table summarizes the cytotoxic effects observed in specific cancer cell lines, highlighting the compound's potential as a therapeutic agent.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs). The inhibition of these enzymes can reduce inflammation and may be beneficial in treating conditions characterized by excessive inflammatory responses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Study on Anticancer Efficacy : A research study focused on the efficacy of a series of this compound derivatives against various cancer cell lines showed promising results in terms of inducing apoptosis and inhibiting tumor growth .

- Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Propriétés

Numéro CAS |

37681-00-8 |

|---|---|

Formule moléculaire |

C14H16N2O |

Poids moléculaire |

228.29 g/mol |

Nom IUPAC |

2-[(2-ethyl-1-benzofuran-3-yl)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C14H16N2O/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12/h3-6H,2,7-9H2,1H3,(H,15,16) |

Clé InChI |

QZRIKRJFJVVUSF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |

SMILES canonique |

CCC1=C(C2=CC=CC=C2O1)CC3=NCCN3 |

Key on ui other cas no. |

37681-00-8 37795-09-8 |

Synonymes |

coumazoline L 5818 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.